molecular formula C26H24ClN3O5 B14967053 (2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide

(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B14967053
M. Wt: 493.9 g/mol
InChI Key: XFFLCVBTYHCAOF-UHFFFAOYSA-N
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Description

(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the pyrano[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the hydroxymethyl group: This step often involves a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the 5-chloro-2,4-dimethoxyphenyl group: This can be done through a substitution reaction, where a suitable leaving group is replaced by the desired phenyl group.

    Formation of the imino group: This step involves the reaction of an amine with an aldehyde or ketone to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological processes affected by the compound. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound can modulate cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-(3-chlorobenzylcarbamoyl)phenyl)-2-methoxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide
  • N-(2-chloro-5-((3-chlorobenzyl)carbamoyl)phenyl)-7-hydroxy-2-methoxypyrido[2,3-d]pyrimidine-6-carboxamide

Uniqueness

(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide stands out due to its unique combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for multiple points of modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H24ClN3O5

Molecular Weight

493.9 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-(4-methylphenyl)iminopyrano[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C26H24ClN3O5/c1-14-5-7-17(8-6-14)29-26-19(9-18-16(13-31)12-28-15(2)24(18)35-26)25(32)30-21-10-20(27)22(33-3)11-23(21)34-4/h5-12,31H,13H2,1-4H3,(H,30,32)

InChI Key

XFFLCVBTYHCAOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=O)NC4=CC(=C(C=C4OC)OC)Cl

Origin of Product

United States

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